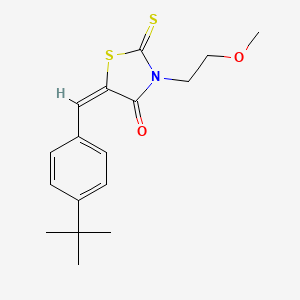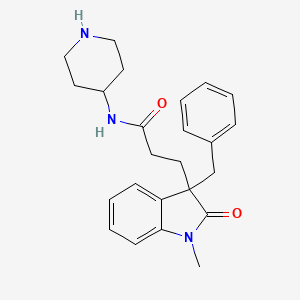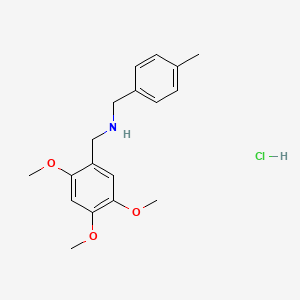
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. This chemical compound has a thiazolidine ring with a thioxo group and a methoxyethyl group, which gives it unique properties that make it useful in various scientific applications.
科学研究应用
MTT is a widely used compound in scientific research due to its unique properties. It is commonly used as a cell viability assay reagent to determine the metabolic activity of cells. MTT is also used in drug screening assays to evaluate the efficacy of drugs in killing cancer cells. Additionally, MTT has been used in the development of biosensors for the detection of various biomolecules.
作用机制
MTT is reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The reduction of MTT to formazan occurs in the mitochondria of living cells, and the amount of formazan formed is directly proportional to the metabolic activity of the cells. Therefore, MTT is used as a measure of cell viability in various cell-based assays.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or function. It is rapidly reduced by living cells to formazan, which is then excreted from the cells. MTT has no known physiological effects on living organisms.
实验室实验的优点和局限性
MTT is a widely used compound in scientific research due to its many advantages. It is a simple and cost-effective assay that can be performed in a relatively short amount of time. MTT is also highly sensitive and can detect small differences in cell viability. However, MTT has some limitations. It is not suitable for use with all cell types, and some cells may not reduce MTT efficiently. Additionally, MTT can be affected by the presence of interfering substances, such as serum or other compounds in the cell culture medium.
未来方向
MTT has many potential future directions in scientific research. One possible future direction is the development of new assays using MTT as a readout. For example, MTT could be used in the development of new biosensors for the detection of various biomolecules. Another possible future direction is the development of new MTT analogs with improved properties, such as increased sensitivity or reduced interference from other compounds. Finally, MTT could be used in the development of new drugs for the treatment of cancer or other diseases.
合成方法
MTT can be synthesized using a simple one-pot reaction. The starting materials for the synthesis of MTT are 4-tert-butylbenzaldehyde, 2-methoxyethylamine, and thiosemicarbazide. These starting materials are mixed together in the presence of acetic acid and ethanol, and the reaction is heated to reflux for several hours. The resulting yellow-colored solid is then filtered and washed with ethanol to obtain MTT.
属性
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-17(2,3)13-7-5-12(6-8-13)11-14-15(19)18(9-10-20-4)16(21)22-14/h5-8,11H,9-10H2,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQYQHHMVWUBC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)